2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application in Cancer Treatment
The compound has been studied for its application in photodynamic therapy for cancer treatment. A derivative of benzenesulfonamide, zinc(II) phthalocyanine substituted with benzenesulfonamide units, demonstrated promising properties as a photosensitizer in photodynamic therapy, highlighting its potential in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Radiosensitizing Effects in Lung Cancer Treatment
Research has explored the use of phenylpyrimidine derivatives, including those related to benzenesulfonamide, as radiosensitizers in lung cancer treatment. These compounds have shown potential in increasing the efficacy of radiotherapy by inhibiting cell viability and arresting the cell cycle in the G2/M phase (Jung et al., 2019).
Inhibition of Kynurenine 3-Hydroxylase
Benzenesulfonamide derivatives have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds, including a derivative with a similar structure to 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, have shown potential in blocking the enzymatic activity, which could have implications in neurological research (Röver et al., 1997).
Cyclooxygenase-2 Inhibition
Research has also explored the use of benzenesulfonamide derivatives in the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These studies suggest potential applications in developing anti-inflammatory and analgesic drugs (Hashimoto et al., 2002).
Endothelin Receptor Antagonism
In the context of subarachnoid hemorrhage, derivatives of benzenesulfonamide have been studied for their role as endothelin receptor antagonists. This research indicates potential therapeutic applications in preventing cerebral vasospasm, a complication of subarachnoid hemorrhage (Zuccarello et al., 1996).
Properties
IUPAC Name |
2-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-12-20-17(11-18(21-12)26-2)22-13-7-9-14(10-8-13)23-27(24,25)16-6-4-3-5-15(16)19/h3-11,23H,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJBMWGNZYJUJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.